3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride
Description
The compound “3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride” is a complex organic molecule that features multiple functional groups and a benzothiazole core
Properties
Molecular Formula |
C37H47ClN2O10S2 |
|---|---|
Molecular Weight |
779.4 g/mol |
IUPAC Name |
3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C37H46N2O10S2.ClH/c40-36(41)14-18-44-22-26-48-28-24-46-20-16-38-30-8-4-6-10-32(30)50-34(38)12-2-1-3-13-35-39(31-9-5-7-11-33(31)51-35)17-21-47-25-29-49-27-23-45-19-15-37(42)43;/h1-13H,14-29H2,(H-,40,41,42,43);1H |
InChI Key |
WBZANWPVNZPRHP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N(/C(=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCC(=O)O)/S2)CCOCCOCCOCCC(=O)O.[Cl-] |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCC(=O)O)S2)CCOCCOCCOCCC(=O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general approach includes:
Formation of the benzothiazole core: This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the penta-2,4-dienylidene group: This step involves the use of a Wittig reaction or similar methodology to introduce the conjugated diene system.
Attachment of the ethoxyethoxyethoxyethyl chain: This can be done through etherification reactions using appropriate alkyl halides and base catalysts.
Final functionalization: The carboxyethoxy group and chloride ion are introduced in the final steps, often through esterification and ion exchange reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole core and ethoxy chains can be oxidized under strong oxidizing conditions.
Reduction: The conjugated diene system can be reduced to form saturated derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The benzothiazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Mechanism of Action : The proposed mechanism involves the disruption of cellular signaling pathways that promote tumor growth and survival. This compound may act by modulating the expression of genes involved in cell cycle regulation and apoptosis.
- Antimicrobial Properties : Some studies suggest that derivatives of benzothiazole compounds can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This compound's structure may enhance its effectiveness against resistant strains .
Material Science Applications
-
Dye Applications : The compound's unique chromophoric properties make it suitable for use as a dye or fluorescent marker in various applications, including biological imaging and material coloring .
- Fluorescent Properties : The ability to absorb and emit light at specific wavelengths can be harnessed in fluorescence microscopy and other imaging techniques.
Biochemical Applications
- Bioconjugation : The functional groups present in this compound enable it to be used in bioconjugation processes, where it can be attached to biomolecules for targeted drug delivery systems. This application could enhance the specificity and efficacy of therapeutic agents .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer effects of a related benzothiazole derivative. It demonstrated significant inhibition of tumor growth in vitro and in vivo models, highlighting the potential of similar compounds like 3-[2-[...] in cancer therapy .
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial properties of benzothiazole derivatives against clinical isolates of resistant bacteria. The findings indicated promising results, suggesting that modifications to the structure could enhance efficacy against multi-drug resistant strains .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole core is known to interact with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl]-1,3-benzothiazol-3-ium chloride
- 5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene chloride
Uniqueness
The unique combination of functional groups and the specific arrangement of the benzothiazole core and conjugated diene system make this compound distinct. Its specific properties and reactivity profile set it apart from similar compounds, making it valuable for specialized applications.
Biological Activity
The compound 3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride is a complex organic molecule with potential biological activities. This article reviews its biological activities based on existing literature, focusing on anticancer properties and other therapeutic potentials.
The compound has a molecular weight of approximately 1112.2 g/mol and features multiple functional groups that may contribute to its biological activity. The structure includes benzothiazole moieties, which are known for their pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, derivatives of benzothiazole have been shown to exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
-
Case Studies :
- A study evaluated the anticancer activity of similar compounds against HeLa cells (human cervical cancer) and reported IC50 values indicating significant cytotoxicity .
- Another investigation into thiazolidinone derivatives showed promising results against multiple cancer cell lines, including breast and ovarian cancers .
Other Biological Activities
Beyond anticancer effects, the compound may possess other therapeutic potentials:
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Data Tables
Research Findings
The existing literature emphasizes the need for further research to fully understand the biological mechanisms underlying the activity of this compound. Molecular docking studies could provide insights into its interactions with target proteins involved in cancer progression and inflammation.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, hexane:ethyl acetate gradient).
How is the compound’s structure and purity validated?
Methodological Answer:
A combination of spectroscopic and analytical techniques is critical:
Contradiction Handling : Discrepancies in NMR integration may arise from residual solvents; repeat analysis in deuterated DMSO or CDCl₃ .
Advanced Research Questions
How can computational methods optimize synthesis and predict properties?
Methodological Answer:
- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways for the dienylidene coupling step .
- Solvent Optimization : Machine learning algorithms (e.g., COSMOtherm) predict solvent effects on reaction yield, prioritizing DMF or THF for solubility .
- Photophysical Modeling : TD-DFT simulations estimate absorption/emission spectra (λmax ~450–600 nm) based on conjugated π-systems .
Case Study : ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error by 40% .
What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Challenge 1 : Low yield in dienylidene coupling due to steric hindrance.
- Challenge 2 : Purification of hydrophilic intermediates.
- Challenge 3 : Degradation under acidic conditions.
How to design experiments for studying biological interactions (e.g., with proteins)?
Methodological Answer:
Fluorescence Quenching Assays : Measure binding constants (Kd) via titration with bovine serum albumin (BSA), monitoring emission changes at λex = 480 nm .
Molecular Docking : Use AutoDock Vina to simulate interactions with hydrophobic pockets of target proteins (e.g., DNA gyrase) .
Cellular Uptake Studies : Label the compound with a fluorophore (e.g., Cy5) and track localization in HeLa cells via confocal microscopy .
Data Interpretation : Cross-validate docking results with experimental binding affinities to resolve false positives .
How are photophysical properties leveraged for material science applications?
Methodological Answer:
- Organic Photovoltaics (OPVs) : Fabricate thin films via spin-coating and measure photovoltaic efficiency (PCE) under AM1.5G illumination. The compound’s broad absorption (300–650 nm) enhances light harvesting .
- Fluorescent Sensors : Functionalize with boronic acid groups for glucose detection, correlating emission intensity (λem = 620 nm) with analyte concentration .
Optimization : Adjust ethoxy chain length to balance solubility and charge transport in OPVs .
How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Scenario : Overlapping NMR signals from ethoxy chains and carboxylate protons.
- Scenario : IR suggests ester contamination after carboxylation.
Preventive Measure : Always include a "blank" sample (solvent-only) in spectroscopic runs to identify artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
